Product packaging for 24(R/S),25-epoxycholesterol-d6(Cat. No.:)

24(R/S),25-epoxycholesterol-d6

Cat. No.: B12415067
M. Wt: 406.7 g/mol
InChI Key: OSENKJZWYQXHBN-LRCQYHTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24(R/S),25-Epoxycholesterol-d6 is a deuterium-labeled stable isotope of the endogenous oxysterol 24,25-epoxycholesterol, provided with a chemical purity of >99% . This compound serves as a critical internal standard for mass spectrometry-based analytical methods, enabling precise quantification of oxysterol levels in complex biological samples . With a molecular formula of C 27 H 38 O 2 D 6 and an exact mass of 406.372, the incorporation of six deuterium atoms provides a distinct mass shift for accurate detection . The product is supplied as a powder and should be stored at -20°C . 24(S),25-Epoxycholesterol (EPC), the non-labeled counterpart, is a biologically significant molecule synthesized via a shunt pathway in cholesterol biosynthesis. Research indicates that its production can be induced by the inhibition of lanosterol synthase (LSS), which diverts sterol flux away from canonical cholesterol production . In studies on glioblastoma (GBM), the accumulation of EPC following LSS inhibition was found to be both necessary and sufficient to block the growth of glioma stem-like cells by depleting cellular cholesterol, highlighting its potent role in regulating sterol homeostasis . Furthermore, epoxycholesterols are known to be key endogenous modulators of the Liver X Receptor (LXR) signaling pathway, which governs cholesterol metabolism, fatty acid synthesis, and inflammatory responses . The specific stereochemical features of epoxycholesterols can significantly influence their metabolic fate and biological activity, as evidenced by the distinct reactivity and enzymatic processing of other cholesterol epoxide diastereomers . Applications: This product is intended for use as a quantitative internal standard in lipidomics, for investigating LXR signaling and cholesterol homeostasis, and for probing the biochemical mechanisms of the sterol shunt pathway in disease models, such as cancer research. Notice: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B12415067 24(R/S),25-epoxycholesterol-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O2

Molecular Weight

406.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[3,3-bis(trideuteriomethyl)oxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1/i2D3,3D3

InChI Key

OSENKJZWYQXHBN-LRCQYHTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(O1)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

Chemical and Physical Properties

The utility of 24(R/S),25-epoxycholesterol-d6 in research is fundamentally linked to its specific chemical and physical characteristics.

PropertyValue
Chemical Formula C₂₇H₃₈D₆O₂ biosynth.com
Molecular Weight 406.67 g/mol biosynth.com
Synonyms (3β)-(26,26,26,27,27,27-²H₆)-24,25-Epoxycholest-5-en-3-ol chemsrc.com
CAS Number 1246302-86-2 biosynth.com
Physical Form Solid
Purity Typically >99% isotopic purity vulcanchem.com

Synthesis and Manufacturing

The synthesis of 24(R/S),25-epoxycholesterol-d6 is a multi-step process that requires careful control to ensure the specific placement of the deuterium (B1214612) labels.

The general approach involves chemical synthesis utilizing deuterated precursors. vulcanchem.com The deuterium atoms are incorporated into the molecule at non-exchangeable positions to ensure the stability of the label during chemical and biological manipulations. acanthusresearch.com For this compound, the deuterium is typically introduced at the terminal methyl groups of the cholesterol side chain (positions 26 and 27). vulcanchem.com

One synthetic route may start from a cholesterol precursor that is chemically modified to introduce the epoxide ring at the 24,25-position and to incorporate the deuterium atoms on the side chain. This often involves the use of deuterium-labeled reagents in specific reaction steps. nih.govresearchgate.net The final product is then purified, often using chromatographic techniques, to ensure high chemical and isotopic purity. biosynth.com

Application in Mass Spectrometry Based Bioanalysis

The primary application of 24(R/S),25-epoxycholesterol-d6 is as an internal standard in quantitative mass spectrometry (MS) methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govelsevierpure.com

In a typical workflow, a known amount of this compound is added to a biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation process. elsevierpure.com The sample is then subjected to extraction, purification, and sometimes chemical derivatization to improve analytical performance. nih.govresearchgate.net Because the deuterated standard has virtually identical chemical properties to the endogenous analyte, it experiences the same losses during these steps. scioninstruments.com

During MS analysis, the instrument is set to detect both the non-labeled analyte and the deuterated standard. By comparing the ratio of the signal from the endogenous compound to the signal from the known amount of the added standard, the concentration of the endogenous 24,25-epoxycholesterol (B1244222) in the original sample can be calculated with high accuracy. lgcstandards.comnih.gov This isotope dilution approach corrects for variability in sample recovery and instrument response, which is crucial for obtaining reliable quantitative data, especially for low-abundance lipids like oxysterols. nih.gov

Role in Mechanistic Studies

Chemical Synthesis Pathways for Deuterated Oxysterols

The synthesis of deuterated oxysterols like this compound is a multi-step process that generally begins with a readily available sterol precursor. While the endogenous synthesis of 24,25-epoxycholesterol occurs in a shunt of the mevalonate (B85504) pathway, which also produces cholesterol, laboratory synthesis relies on established organic chemistry reactions. nih.govresearchgate.netresearchgate.net

A common strategy for producing oxysterols involves the modification of cholesterol or its precursors, such as desmosterol (B1670304), which already contains the necessary C24-C25 double bond. researchgate.netnih.gov The general synthetic sequence involves:

Selection of a suitable starting sterol: This could be desmosterol or another sterol that can be chemically modified to introduce a double bond at the C24-C25 position.

Introduction of the deuterium (B1214612) label: Deuterium can be incorporated either by using deuterated reagents during the synthesis or by attaching a side chain that has been previously synthesized with deuterium atoms at the desired positions. arkat-usa.orgresearchgate.net

Epoxidation: The final step to create the epoxide ring involves the oxidation of the C24-C25 double bond, typically using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). This reaction results in a racemic mixture of the (R) and (S) stereoisomers at the C24 position, hence the (R/S) designation.

The synthesis of deuterated sterols is a fundamental tool for investigating the mechanisms and kinetics of biochemical reactions. arkat-usa.org For quantitative applications, it is crucial that the deuterium label is stable and does not undergo back-exchange with hydrogen atoms from solvents or reagents. arkat-usa.org

Stereospecific Deuterium Incorporation Methodologies

For this compound, the deuterium atoms are specifically located on the two terminal methyl groups of the cholesterol side chain. The systematic name for this compound is 26,26,26,27,27,27-hexadeutero-24,25-epoxycholesterol. avantiresearch.com This specific labeling pattern necessitates a synthetic strategy that builds the side chain using a deuterated precursor.

A plausible synthetic route involves the following key steps:

Preparation of a deuterated building block: A small, commercially available molecule containing the required carbon skeleton and deuterium atoms is used as a starting point. For instance, a deuterated analogue of an isopentyl or isopropyl halide could be prepared.

Alkylation of a sterol intermediate: A sterol core, modified to have a reactive group (e.g., a tosylate or a halide) at a suitable position on the side chain, is reacted with the deuterated building block. One documented method for preparing long-chain deuterated cholesterol analogues involves the alkylation of cyano-containing sterols with a deuterated reagent, followed by reductive decyanation. researchgate.net This approach ensures the precise placement of the deuterium atoms at the end of the side chain.

Final modifications: Following the attachment of the deuterated side chain, further reactions, such as the introduction and subsequent epoxidation of the C24-C25 double bond, are carried out to yield the final product.

Alternative methods for deuterium incorporation in sterol synthesis include the reduction of ketone functionalities using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). arkat-usa.orgresearchgate.net However, to achieve the specific hexadeuteration at the C26 and C27 positions, synthesis from a pre-labeled side-chain precursor is the more direct and common methodology.

Isotopic Purity and Chemical Characterization for Research Applications

The utility of this compound as an internal standard is entirely dependent on its high chemical and isotopic purity. avantiresearch.com Rigorous characterization is performed to verify the structure, quantify the level of deuterium incorporation, and ensure the absence of impurities. plos.org

Key Characterization Techniques:

Mass Spectrometry (MS): This is the primary technique for confirming the isotopic enrichment. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. mdpi.comnih.gov The analysis confirms the expected mass shift of +6 atomic mass units compared to the unlabeled compound and determines the isotopic purity, which is typically required to be greater than 99%. avantiresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium atoms. In a ¹H NMR spectrum, the signals corresponding to the protons on the C26 and C27 methyl groups would be absent. A ²H NMR spectrum would show signals confirming the presence and chemical environment of the deuterium atoms. researchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the compound. plos.org These methods ensure that the standard is free from unlabeled material and other sterol-related impurities.

The data below summarizes the key properties and analytical parameters for research-grade this compound.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC₂₇H₃₈D₆O₂ biosynth.comavantiresearch.com
Formula Weight~406.67 g/mol biosynth.comavantiresearch.com
Exact Mass406.372 avantiresearch.com
CAS Number1246302-86-2 biosynth.commedchemexpress.comavantiresearch.com
Common Synonym26,26,26,27,27,27-hexadeutero-24,25-epoxycholesterol avantiresearch.com
Isotopic Purity>99% avantiresearch.com
Physical FormPowder avantiresearch.com
Storage Temperature-20°C avantiresearch.com

Mass Spectrometry-Based Quantification of Oxysterols with this compound as an Internal Standard

Stable isotope dilution mass spectrometry is the gold standard for the quantitative analysis of low-abundance molecules like oxysterols. This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—such as this compound—to the sample at the earliest stage of preparation. nih.gov This internal standard mimics the chemical and physical behavior of the endogenous (unlabeled) analyte throughout extraction, purification, derivatization, and ionization. By measuring the ratio of the signal from the endogenous analyte to that of the deuterated standard, analysts can correct for sample loss and variations in instrument response, leading to highly accurate quantification. nih.gov this compound is particularly useful as it can act as a surrogate standard for other oxysterols when a specific labeled standard is unavailable. avantiresearch.comresearchgate.net

Historically, GC-MS has been a cornerstone for oxysterol analysis. researchgate.net For GC-MS analysis, oxysterols, including the internal standard this compound, must be chemically modified to increase their volatility and thermal stability. researchgate.netwhiterose.ac.uk The most common derivatization technique is trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.netuzh.ch

The analytical workflow typically involves:

Saponification: An alkaline hydrolysis step to release oxysterols from their esterified forms, allowing for the measurement of total oxysterol concentrations. researchgate.net

Extraction: Lipids, including oxysterols and the added deuterated standard, are extracted from the biological matrix. uzh.ch

Purification: Solid-phase extraction (SPE) is often used to separate the less abundant oxysterols from the vast excess of cholesterol. uzh.chnih.gov

Derivatization: The extracted oxysterols are converted to their TMS derivatives. uzh.choup.com

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where analytes are separated based on their boiling points and polarity before entering the mass spectrometer for detection and quantification, often using selected ion monitoring (SIM). nih.govaston.ac.uk

A significant challenge with GC-MS is the thermal lability of certain oxysterols, such as 24,25-epoxycholesterol itself, which can degrade during analysis, making accurate quantification difficult. ed.ac.uk

LC-MS/MS has become the preferred method for oxysterol quantification due to its higher sensitivity, specificity, and ability to analyze thermally labile compounds without the need for high-temperature vaporization. researchgate.netnih.gov The neutral nature of oxysterols makes them difficult to ionize efficiently by electrospray ionization (ESI), the most common LC-MS interface. uio.nowhiterose.ac.uk To overcome this, derivatization techniques are employed to introduce a permanent charge or a readily ionizable group onto the oxysterol molecule, a process often referred to as "charge-tagging". researchgate.netwhiterose.ac.uk

The use of this compound as an internal standard is integral to LC-MS/MS workflows. lipidmaps.org It is added to the sample before extraction and co-processed with the endogenous analytes. nih.gov The method allows for the simultaneous quantification of multiple oxysterols in a single chromatographic run. nih.govmdpi.com For instance, a method for analyzing 62 different sterols, oxysterols, and secosteroids from a small plasma sample (200 μL) has been developed, relying on deuterated standards for accurate quantification. nih.govelsevierpure.com

Modern quantitative mass spectrometry heavily relies on triple quadrupole instruments operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com This approach offers exceptional sensitivity and selectivity by monitoring a specific, predefined fragmentation reaction for each analyte. nih.gov

An MRM experiment involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the protonated or derivatized molecular ion (the precursor ion) of a specific analyte, for example, the Girard P hydrazone derivative of 24,25-epoxycholesterol.

Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell.

Product Ion Selection: The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion) for detection.

By monitoring a unique precursor-to-product ion transition for each analyte and its corresponding deuterated internal standard (like this compound), MRM allows for highly specific and sensitive quantification, even in complex biological matrices. nih.govresearchgate.net The table below provides examples of MRM transitions used for oxysterol analysis after derivatization.

Table 1: Example MRM Transitions for Picolinyl Ester Derivatives of Oxysterols

CompoundPrecursor Ion (m/z)Product Ion (m/z)
24S-Hydroxycholesterol539.4455.4
[2H6]-24S-Hydroxycholesterol545.5461.4
27-Hydroxycholesterol (B1664032)539.4455.4
[2H6]-27-Hydroxycholesterol545.5461.4
Data sourced from studies on deuterated oxysterol analysis. nih.govresearchgate.net

This targeted approach minimizes background noise and allows for the detection of oxysterols at very low concentrations (pg/mL range). nih.gov

Sample Preparation and Extraction Protocols for Deuterated Oxysterol Analysis

The quality of data from any analytical method is highly dependent on the sample preparation process. For oxysterol analysis, this involves efficiently extracting the lipids from their biological matrix while preventing artificial oxidation of cholesterol. nih.gov

A robust extraction protocol is the first critical step in oxysterol analysis. The process typically begins with the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample to prevent auto-oxidation of cholesterol, which can artificially generate certain oxysterols. uio.nonih.gov Immediately after, the deuterated internal standard mixture, including this compound, is added. uio.nonih.gov

Common extraction methods include:

Folch or Bligh & Dyer Methods: These classic liquid-liquid extraction techniques use a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples. uio.nolipidmaps.org For instance, a Bligh/Dyer procedure might involve adding chloroform:methanol (1:2, v/v) to resuspended cells, followed by the addition of the deuterated standards. lipidmaps.org

Protein Precipitation: For biofluids like plasma or serum, proteins are often precipitated using a solvent like acetone (B3395972), ethanol (B145695), or methanol. uio.nonih.gov The oxysterols remain in the solvent supernatant, which is then collected. nih.gov

Solid-Phase Extraction (SPE): SPE is a crucial clean-up step, particularly for removing the highly abundant cholesterol, which can interfere with the analysis of trace-level oxysterols. nih.govnih.govnih.gov A silica (B1680970) or C18 cartridge is typically used. For example, a sample can be loaded onto a silica column, and cholesterol is eluted with a non-polar solvent mixture (e.g., hexane/isopropanol), while the more polar oxysterols are retained and then eluted with a more polar solvent. nih.govlipidmaps.org

Table 2: Comparison of Common Lipid Extraction Protocols for Oxysterol Analysis

MethodBiological MatrixKey Steps & SolventsAdvantagesDisadvantages
Folch/Bligh & Dyer Tissues, CellsHomogenization in Chloroform/Methanol. uio.nolipidmaps.orgWell-established, efficient for a broad range of lipids.Use of chlorinated solvents.
Protein Precipitation Plasma, SerumAddition of acetone or ethanol to precipitate proteins. uio.nonih.govSimple, fast. nih.govMay be less efficient for tissue samples.
MTBE Extraction Plasma, TissuesSingle-phase extraction with Methyl-tert-butyl ether (MTBE)/Methanol/Water. mdpi.comGood recovery, avoids chlorinated solvents. mdpi.comMTBE is volatile.

To improve detection by mass spectrometry, particularly with ESI, oxysterols are often derivatized. nih.gov This chemical modification introduces a group that is easily ionized, significantly boosting the signal intensity. und.eduacs.org The deuterated internal standard, this compound, undergoes the same derivatization reaction, ensuring that any variations in reaction efficiency are accounted for in the final quantification.

Popular derivatization strategies include:

Picolinoyl Esters: Reacting the hydroxyl groups of oxysterols with picolinic acid creates picolinoyl esters. These derivatives carry a pyridine (B92270) group that ionizes very well in positive-ion ESI, leading to enhanced sensitivity. purdue.edu

Girard P or T Hydrazones: This technique, often part of a process called Enzyme-Assisted Derivatization for Sterol Analysis (EADSA), involves first oxidizing the 3β-hydroxyl group of the sterol to a 3-oxo group using cholesterol oxidase. uio.nound.eduacs.org The resulting ketone is then reacted with a Girard reagent (P or T), which adds a quaternary ammonium (B1175870) group—a permanent positive charge. und.eduacs.org This provides a dramatic increase in ESI signal, often by two to three orders of magnitude. und.edu

N,N-dimethylglycine (DMG) Esters: This method converts hydroxyl groups to DMG esters, which contain a tertiary amine that is readily protonated in ESI, improving ionization efficiency. nih.gov

The choice of derivatization reagent depends on the specific analytical goals and the instrumentation available. Each method offers a way to overcome the inherent challenge of analyzing these neutral lipid molecules, with this compound playing a vital role in ensuring the quantitative accuracy of the results. nih.govpurdue.edu

Solid-Phase Extraction (SPE) and Chromatographic Pre-Separation

Effective quantification of 24,25-epoxycholesterol from biological samples, such as plasma, cells, or tissues, necessitates extensive purification to remove interfering lipids and other matrix components. researchgate.net Solid-Phase Extraction (SPE) is a widely employed technique for this purpose, valued for its efficiency in sample cleanup and concentration of the analytes of interest. nih.govnih.gov

Protocols often begin with a liquid-liquid extraction, such as a modified Bligh/Dyer procedure using chloroform and methanol, to extract the bulk lipids from the biological matrix. researchgate.netlipidmaps.org Following this initial extraction, deuterated internal standards, including this compound, are added to the sample. researchgate.netlipidmaps.org The sample then undergoes SPE. Various SPE sorbents can be utilized, such as Oasis MCX plates, which are mixed-mode cation exchange cartridges, to effectively clean up the sample before instrumental analysis. nih.gov The goal of SPE is to isolate the sterol and oxysterol fraction from the complex lipid extract. researchgate.net

Following extraction and purification, chromatographic separation is essential to resolve the target analytes from other structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), typically in a reverse-phase (RP) configuration with C18 columns, are the most common methods. nih.govlipidmaps.org Gradient elution using solvents like methanol, acetonitrile, and water with additives like ammonium acetate (B1210297) or formic acid allows for the separation of various sterols based on their polarity. nih.govlipidmaps.org For instance, a method using a Luna C18 column with a methanol/ammonium acetate gradient can resolve 24,25-epoxycholesterol from other sterols like cholesterol and desmosterol within a 30-minute run time. lipidmaps.org In some specialized applications, Supercritical Fluid Chromatography (SFC) has been used for the preparative separation of the R and S enantiomers of d6-24,25-epoxylanosterol, a related compound. nih.gov

Validation of Quantitative Assays Employing this compound

The use of this compound is central to the validation of quantitative assays, ensuring they meet the stringent criteria for reliability required in research and clinical studies. Validation assesses several key performance characteristics.

Analytical sensitivity is defined by the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3. niph.go.jp The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

In quantitative methods for oxysterols utilizing tandem mass spectrometry, high sensitivity is achievable. For assays involving 24S,25-epoxycholesterol, detection limits can be in the low nanogram per milliliter (ng/mL) or even femtomole (fmol) range. The specific sensitivity depends on the matrix, the sample preparation efficiency, and the instrumentation used. The use of derivatization techniques, for example, creating picolinyl esters of oxysterols, can significantly enhance ionization efficiency and thus improve detection limits. niph.go.jp

Table 1: Reported Detection Limits for Oxysterol Assays
Analyte(s)MethodologyMatrixLimit of Detection (LOD) / Quantitation (LOQ)Source
24S,25-Epoxycholesterol & other oxysterolsLC-MS/MS (with derivatization)- (On-column)5 fg (12.5 amol) niph.go.jp
Multiple OxysterolsHPLC-APCI-MSHuman Plasma3-10 ng/mL nih.gov
Multiple Sterols & OxysterolsHPLC-MSHuman Plasma≤ 1 ng/mL nih.gov
d6-EpoxycholesterolLC-MSBlank PlasmaLOD: 3-fold above blank signal; LOQ: Lowest concentration with <20% deviation from theoretical nih.gov

Reproducibility, accuracy, and precision are critical for demonstrating the reliability of a quantitative assay.

Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. High percent recovery indicates high accuracy.

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). It is assessed at two levels: intra-assay (within-run) precision and inter-assay (between-run) precision.

Reproducibility refers to the ability of an assay to provide consistent results over time and between different laboratories or operators. niph.go.jp

Assays for oxysterols that utilize this compound as an internal standard demonstrate high accuracy and precision. The internal standard compensates for variations in sample handling, extraction efficiency, and instrument response, leading to more reliable data. niph.go.jp

Table 2: Performance Characteristics of Quantitative Oxysterol Assays
ParameterReported ValueAnalyte(s)Source
Accuracy (Recovery)>85%Multiple Oxysterols nih.gov
Accuracy (Recovery)86.7% to 107.3%Multiple Oxysterols niph.go.jp
Accuracy (Extraction Efficiency)85% to 110%Multiple Sterols & Oxysterols nih.gov
Precision (Inter-assay CV)1.8% to 12.7%Multiple Oxysterols niph.go.jpniph.go.jp
Precision (Intra-assay CV)2.9% to 11.9%Multiple Oxysterols niph.go.jpniph.go.jp
Precision (Day-to-day variability, RSD)<10%Multiple Sterols & Oxysterols nih.gov

The 'matrix effect' is a major challenge in bioanalysis using mass spectrometry, particularly with electrospray ionization (ESI). It refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to the presence of co-eluting compounds from the biological matrix. researchgate.net This can lead to significant inaccuracies in quantification if not properly addressed.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting matrix effects. vulcanchem.com The underlying principle is that the SIL-IS is chemically identical to the endogenous analyte and differs only in mass due to the isotopic labels (deuterium in this case). medchemexpress.com Therefore, during sample preparation, chromatography, and ionization, the SIL-IS experiences the same processing and matrix effects as the analyte. lipidmaps.org

By adding a known amount of this compound at the beginning of the sample preparation process, any loss of analyte during extraction or suppression/enhancement of the signal during analysis will affect the internal standard to the same degree. researchgate.netlipidmaps.org Quantification is then based on the ratio of the signal from the endogenous analyte to the signal from the SIL-IS. This normalization effectively cancels out the variability introduced by matrix effects and other procedural inconsistencies, leading to highly accurate and precise results. niph.go.jp Studies have demonstrated that methods incorporating SIL-IS can be considered free from significant matrix effects. researchgate.net

Stable Isotope Tracer Studies of Cholesterol Biosynthesis and Metabolism

Tracing Oxysterol Formation Pathways

Research has demonstrated that inhibiting the enzyme oxidosqualene cyclase can artificially increase the levels of endogenous 24(S),25-epoxycholesterol, further elucidating its formation pathway. nih.govuow.edu.au Moreover, studies have explored the conversion of other sterols, like desmosterol, into 24,25-epoxycholesterol by enzymes such as CYP46A1, although this may be a minor pathway in some cell types. biorxiv.orgnih.gov

Investigations into Endogenous Oxysterol Turnover Rates

By introducing a known amount of this compound into a biological system, researchers can monitor its decay over time, thereby calculating the turnover rate of the endogenous 24(R/S),25-epoxycholesterol pool. This information is crucial for understanding how the cellular concentration of this signaling molecule is maintained under various physiological and pathological conditions. Such studies help to reveal the dynamic nature of oxysterol metabolism and how quickly cells can adapt to changes in sterol levels.

Elucidation of Enzymatic Activities Involved in Oxysterol Metabolism

The use of this compound extends to probing the activity and specificity of enzymes involved in the broader network of oxysterol metabolism.

Assessment of Cholesterol Hydroxylase Specificities and Flux

While 24(R/S),25-epoxycholesterol is formed via a shunt, other oxysterols are generated through the direct hydroxylation of cholesterol by various cytochrome P450 (CYP) enzymes. biorxiv.org this compound can be used as an internal standard in mass spectrometry-based assays to quantify the products of these cholesterol hydroxylases, such as 24S-hydroxycholesterol and 27-hydroxycholesterol. nih.gov This allows for a detailed assessment of the specificity and flux of these enzymes in living cells. nih.govresearchgate.net For example, studies have shown that overexpression of CYP46A1 (cholesterol 24-hydroxylase) can lead to increased levels of both 24(S)-hydroxycholesterol and 24(S),25-epoxycholesterol. nih.govcardiff.ac.uk

EnzymePrimary Product(s)Role in Cholesterol Homeostasis
CH25H 25-hydroxycholesterol (25-HC)Potent suppressor of SREBP-2 activity. biorxiv.orgresearchgate.net
CYP27A1 27-hydroxycholesterol (27-HC)Suppresses SREBP-2 activity. biorxiv.orgresearchgate.net
CYP46A1 24S-hydroxycholesterol (24S-HC), 24,25-epoxycholesterolFacilitates cholesterol removal from the brain; suppresses SREBP-2. biorxiv.orgcardiff.ac.uk
CYP7A1 7α-hydroxycholesterol (7α-HC)Little impact on SREBP-2 activity. researchgate.net

Studies on Oxidosqualene Cyclase and Related Shunt Pathways

The formation of 24(S),25-epoxycholesterol is intricately linked to the activity of oxidosqualene cyclase (OSC), also known as lanosterol (B1674476) synthase (LSS). nih.govresearchgate.net LSS catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, a key step in the canonical cholesterol biosynthesis pathway. nih.gov However, LSS can also act on (S,S)-2,3:22,23-dioxidosqualene to produce 24(S),25-epoxylanosterol, the precursor to 24(S),25-epoxycholesterol, via a shunt pathway. nih.gov

By using labeled precursors and this compound as a standard, researchers can investigate the conditions that favor the shunt pathway over the canonical pathway. For instance, partial inhibition of OSC has been shown to divert sterol synthetic flux towards the production of 24(S),25-epoxycholesterol. uow.edu.aunih.gov Conversely, overexpression of OSC can selectively inhibit the synthesis of 24(S),25-epoxycholesterol. uni.lu These studies are critical for understanding the regulation of this important metabolic branch point.

Analysis of Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) Modulation using Tracer Techniques

24(S),25-epoxycholesterol is a key signaling molecule that modulates the activity of two master transcription factors controlling cholesterol homeostasis: Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR). nih.govnih.gov

Tracer studies utilizing this compound help to quantify the endogenous levels of its unlabeled counterpart that are sufficient to elicit these regulatory effects. It is known that 24(S),25-epoxycholesterol suppresses the activation of SREBPs, which are responsible for upregulating genes involved in cholesterol synthesis and uptake. sigmaaldrich.comnih.govnih.gov This inhibitory action serves as a feedback mechanism to prevent the over-accumulation of newly synthesized cholesterol. nih.govepa.gov

Simultaneously, 24(S),25-epoxycholesterol acts as a natural ligand for LXRs. nih.govnih.govsci-hub.se Activation of LXR leads to the increased expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. nih.gov By manipulating the endogenous levels of 24(S),25-epoxycholesterol and using tracer techniques for quantification, researchers can correlate the concentration of this oxysterol with the transcriptional activity of SREBP and LXR target genes. nih.govuow.edu.au Studies have shown that even endogenous levels of 24(S),25-epoxycholesterol are sufficient to reduce SREBP transcriptional activity while increasing LXR transcriptional activity. epa.govresearchgate.net

Transcription FactorEffect of 24(S),25-EpoxycholesterolKey Target Genes
SREBP-2 Suppression of activation sigmaaldrich.comnih.govGenes for cholesterol synthesis and uptake (e.g., HMGCR, LDLR) researchgate.net
LXR Activation nih.govnih.govGenes for cholesterol efflux (e.g., ABCA1, ABCG1) nih.gov

Illuminating Cellular Cholesterol Homeostasis with Stable Isotope Tracing

This compound is a valuable tracer for dissecting the multifaceted regulation of cellular cholesterol levels. sigmaaldrich.com As a deuterated internal standard, it enables accurate quantification of its non-labeled counterpart and other sterols in cultured cells and tissues using mass spectrometry. sigmaaldrich.com The non-labeled compound, 24(S),25-epoxycholesterol, is a key player in maintaining cholesterol balance. sigmaaldrich.com It is not a direct metabolite of cholesterol but is produced in a shunt of the mevalonate pathway, the same pathway responsible for cholesterol synthesis. researchgate.netnih.gov This unique origin positions it as a sensitive gauge of the cholesterol biosynthetic flux. researchgate.net

The use of deuterated tracers helps in elucidating how 24(S),25-epoxycholesterol exerts its regulatory effects. sigmaaldrich.com Research has shown that this oxysterol acts at multiple levels to control cholesterol levels. researchgate.net It potently suppresses the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcriptional regulators of genes involved in cholesterol synthesis and uptake. researchgate.netmdpi.com Furthermore, 24(S),25-epoxycholesterol is a powerful natural ligand for Liver X Receptors (LXRs), nuclear receptors that stimulate the expression of genes responsible for cholesterol efflux. researchgate.netmdpi.com By employing stable isotope tracing, researchers can meticulously follow the metabolic fate of this compound and its influence on these regulatory nodes, providing a dynamic view of cholesterol homeostasis.

One of the key enzymes regulated by 24(S),25-epoxycholesterol is 3β-hydroxysterol Δ(24)-reductase (DHCR24), which catalyzes a late step in cholesterol biosynthesis. nih.gov Studies have demonstrated that 24(S),25-epoxycholesterol can inhibit DHCR24 activity, leading to an accumulation of its substrate, desmosterol, at the expense of cholesterol production. nih.gov The ability to manipulate and track endogenous levels of 24(S),25-epoxycholesterol through deuterated standards has been crucial in establishing this novel regulatory mechanism. nih.gov

Probing Oxysterol Dynamics in Disease Models with Deuterated Probes

The application of deuterated oxysterols like this compound extends to the investigation of their roles in various pathological conditions. avantiresearch.com These stable isotope-labeled compounds serve as powerful probes to study the altered metabolism and signaling of oxysterols in disease models. avantiresearch.com

In the realm of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, disruptions in brain cholesterol homeostasis are increasingly recognized as a significant factor. researchgate.netresearchgate.netmdpi.com Oxysterols, which can cross the blood-brain barrier unlike cholesterol itself, are implicated in the pathophysiology of these conditions. researchgate.net For instance, in Alzheimer's disease models, there are observed changes in the levels of various oxysterols in the brain. nih.gov While 24S-hydroxycholesterol levels tend to decrease due to neuronal loss, other enzymatically and non-enzymatically formed oxysterols can increase. nih.gov

The use of deuterated oxysterols allows for precise quantification of these changes and helps to understand their downstream consequences. For example, studies have shown that certain oxysterols can induce neuroinflammation and synaptotoxicity, partly by activating astrocytes. nih.gov The ability to trace the metabolism and distribution of exogenously applied deuterated oxysterols in neuronal and glial cell cultures, as well as in animal models, is critical for dissecting their specific contributions to neurodegeneration.

A recent thesis highlighted the impact of oxysterols like 24S-hydroxycholesterol (24OH) and 27-hydroxycholesterol (27-OHC) on cognitive function and neurodegeneration, using various mouse models with altered cholesterol metabolism. ki.se The findings suggest that these oxysterols can influence cognitive functions in a sex-dependent manner and that their modulation could be a potential therapeutic target. ki.se The use of stable isotope-labeled standards is fundamental for the accurate measurement of these oxysterols in brain tissue and cerebrospinal fluid.

In cardiovascular research, 24(S),25-epoxycholesterol has been shown to have protective effects against the development of atherosclerosis. nih.gov It can attenuate the formation of foam cells from smooth muscle cells, a key event in plaque formation, by reducing the uptake of low-density lipoprotein (LDL) and enhancing cholesterol efflux. nih.gov The use of this compound in such studies enables researchers to trace its uptake, metabolism, and impact on gene expression in vascular cells.

This oxysterol acts as a selective agonist for the Liver X Receptor (LXR) without inducing the lipogenic genes that are often activated by synthetic LXR agonists. nih.gov This selectivity is attributed to its ability to inhibit the processing of SREBP-1c, a key transcription factor for fatty acid synthesis. nih.gov Stable isotope tracing helps to confirm these mechanisms by allowing for precise measurement of changes in sterol and fatty acid metabolism in response to the deuterated oxysterol.

In the context of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), impaired LXRα phosphorylation has been shown to attenuate disease progression. avantiresearch.com Studies utilizing deuterated compounds like this compound are instrumental in understanding the complex interplay between oxysterol signaling and hepatic lipid metabolism.

The field of cancer research has increasingly focused on the role of metabolic reprogramming in tumor growth and survival. mdpi.com Oxysterols have been implicated in various aspects of cancer biology, including proliferation, migration, and apoptosis. nih.gov Deuterated oxysterol tracers, including this compound, are valuable tools for investigating the dysregulated cholesterol metabolism in cancer cells. avantiresearch.comfrontiersin.org

For example, in glioblastoma, a highly aggressive brain tumor, the inhibition of lanosterol synthase (LSS) has been shown to block the growth of glioma stem-like cells. nih.gov This inhibition diverts the metabolic flux from cholesterol synthesis towards the production of 24(S),25-epoxycholesterol. nih.gov The resulting increase in this oxysterol contributes to the anti-cancer effect by depleting cellular cholesterol. nih.gov The use of deuterated tracers is essential for quantifying these metabolic shifts and understanding the mechanism of action of LSS inhibitors. nih.gov

Furthermore, studies on gastrointestinal cancers have highlighted the potential of oxysterols as biomarkers and therapeutic targets. frontiersin.org The levels of various oxysterols are altered in tumor tissues and the plasma of cancer patients. frontiersin.org Deuterated standards are critical for developing accurate analytical methods to measure these changes and to explore the therapeutic potential of modulating oxysterol pathways.

Dissecting Intercellular and Intracellular Oxysterol Transport Mechanisms

Understanding how oxysterols move between and within cells is crucial for comprehending their biological functions. This compound serves as a powerful tracer to study these transport mechanisms. The transport of oxysterols is mediated by various proteins, including oxysterol-binding proteins (OSBPs) and related proteins (ORPs). mdpi.com

These proteins are involved in the non-vesicular transport of sterols at membrane contact sites, influencing lipid metabolism and signaling. By using deuterated 24,25-epoxycholesterol, researchers can follow its binding to these transport proteins and its subsequent movement between organelles, such as the endoplasmic reticulum and the Golgi apparatus. This allows for the characterization of the kinetics and specificity of oxysterol transport.

The ability to trace the movement of this compound from one cell type to another in co-culture systems also provides insights into intercellular communication mediated by oxysterols. This is particularly relevant in complex tissues like the brain, where interactions between neurons and glial cells are critical, and in the tumor microenvironment, where cancer cells communicate with surrounding stromal and immune cells.

Future Research Directions and Advanced Methodological Considerations for 24 R/s ,25 Epoxycholesterol D6

Integration with Multi-Omics Approaches (Lipidomics, Metabolomics)

The integration of 24(R/S),25-epoxycholesterol-d6 into multi-omics workflows, particularly in lipidomics and metabolomics, has significantly enhanced the accuracy and reliability of quantitative analyses. In these fields, complex biological matrices are analyzed to profile a wide array of lipids and metabolites. The inherent variability in sample preparation and instrument response necessitates the use of internal standards for accurate quantification.

This compound serves as an ideal surrogate standard for the quantitative analysis of endogenous sterols extracted from cultured cells and tissues. scientificlabs.iesigmaaldrich.com Because it shares nearly identical physicochemical properties with the non-labeled 24,25-epoxycholesterol (B1244222), it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. Its distinct mass-to-charge ratio, due to the six deuterium (B1214612) atoms, allows it to be differentiated from the endogenous analyte, enabling precise correction for sample loss during extraction and analytical variability. This approach is crucial for obtaining reliable data in studies investigating the role of oxysterols in cholesterol homeostasis and related metabolic disorders. nih.govresearchgate.net

Omics ApplicationRole of this compoundResearch FocusKey Advantage
LipidomicsInternal StandardQuantification of oxysterols and other sterols in biological samples (plasma, tissues). nih.govCorrects for matrix effects and variations in extraction efficiency and instrument response.
MetabolomicsMechanistic Tracer / StandardTracing the metabolic fate of 24,25-epoxycholesterol in cellular pathways. scientificlabs.ieEnables precise measurement of metabolite flux and pathway dynamics.

Development of Novel Analytical Platforms for Enhanced Resolution and Throughput

The accurate analysis of oxysterols like 24,25-epoxycholesterol is challenging due to their low abundance, thermal instability, and structural similarity to other sterols. researchgate.net Recent advancements in analytical platforms, particularly in chromatography and mass spectrometry, have been pivotal.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the predominant techniques for oxysterol analysis. creative-proteomics.comnih.gov Ultra-high performance liquid chromatography (UPLC) combined with high-resolution mass spectrometry (HRMS) offers optimized separation of complex oxysterol mixtures and detection in the nanomolar range. researchgate.net LC-MS/MS methods provide excellent sensitivity and specificity without the need for the derivatization often required for GC-MS, which can be a source of error. creative-proteomics.com The use of this compound as an internal standard in these advanced platforms ensures high precision and accuracy in quantification, which is essential for studying subtle changes in oxysterol levels in various physiological and pathological states. nih.gov

Analytical PlatformKey FeaturesResolution/ThroughputRelevance for this compound
GC-MSHigh sensitivity and resolution; often requires derivatization. creative-proteomics.comHigh resolution but can have lower throughput due to sample preparation.Standard for sterol analysis, with the d6-label providing a clear mass shift.
LC-MS/MSHigh sensitivity and specificity; versatile for complex samples without derivatization. nih.govcreative-proteomics.comHigh throughput and excellent for quantitative studies.Allows for direct, precise quantification using the deuterated standard.
UPLC-HRMSSuperior chromatographic separation and high mass accuracy. researchgate.netEnhanced resolution for isomeric separation and high throughput.Ideal for resolving complex oxysterol profiles and accurately measuring the labeled standard.

Expansion of Stable Isotope Tracing for Complex Biological Systems

Stable isotope tracing is a powerful technique for elucidating metabolic pathways in vivo. This compound is used as a tracer to follow the metabolic conversion and distribution of 24,25-epoxycholesterol within complex biological systems. scientificlabs.iesigmaaldrich.com By introducing the labeled compound, researchers can track its journey through various metabolic processes, identifying downstream metabolites and quantifying the flux through specific enzymatic reactions.

This approach has been instrumental in understanding how 24,25-epoxycholesterol levels are regulated. For instance, studies have used stable isotopes to investigate the enzymes responsible for its synthesis and catabolism. researchgate.net This is particularly important in tissues like the brain, where oxysterols play key roles in neurogenesis and the regulation of cholesterol homeostasis. researchgate.netnih.gov The expansion of these tracing studies to more complex models of disease will provide deeper insights into the systemic impact of oxysterol dysregulation.

Advantage of Stable Isotope TracingDescriptionApplication with this compound
Dynamic Pathway AnalysisAllows for the measurement of metabolic flux and reaction rates in real-time.Quantifying the rate of synthesis and degradation of 24,25-epoxycholesterol.
Metabolite IdentificationFacilitates the identification of novel downstream metabolites by tracking the isotope label.Discovering new products of 24,25-epoxycholesterol metabolism.
In Vivo ApplicationStable isotopes are non-radioactive and can be used safely in whole-organism studies.Studying the distribution and metabolic fate of 24,25-epoxycholesterol in animal models.

Emerging Roles in Understanding Oxysterol-Mediated Signaling Pathways

24(S),25-epoxycholesterol (24,25-EC) is a bioactive lipid that plays a significant role in cellular signaling, primarily through its action on nuclear receptors and other regulatory proteins. nih.gov It is recognized as a potent natural ligand for the Liver X Receptors (LXRs), which are key regulators of cholesterol, fatty acid, and glucose metabolism. caymanchem.comresearchgate.netmdpi.com The use of labeled 24,25-EC helps to dissect these signaling roles with high precision.

Activation of LXRs by 24,25-EC induces the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, thereby promoting cholesterol efflux from cells. mdpi.comnih.gov Furthermore, 24,25-EC suppresses the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of cholesterol and fatty acid synthesis. nih.govresearchgate.netnih.gov By inhibiting SREBP processing, 24,25-EC provides a negative feedback mechanism to prevent excessive cholesterol production. researchgate.net Studies utilizing this compound can precisely quantify receptor binding and downstream transcriptional events, clarifying the specific contribution of this oxysterol to maintaining cellular lipid homeostasis. nih.gov This is particularly relevant in the context of diseases like atherosclerosis and neurodegenerative disorders where LXR signaling is implicated. mdpi.com

Signaling PathwayMediatorEffect of 24,25-EpoxycholesterolRole of d6-Isotope
Reverse Cholesterol TransportLiver X Receptors (LXRα/β)Activates LXR, leading to increased expression of cholesterol efflux transporters (e.g., ABCA1). mdpi.comQuantifies binding affinity and downstream gene activation.
Cholesterol SynthesisSterol Regulatory Element-Binding Proteins (SREBPs)Suppresses SREBP activation, reducing the expression of cholesterol biosynthesis genes. nih.govTracks the impact on the synthesis rates of cholesterol and fatty acids.
NeurogenesisLiver X Receptors (LXRα/β)Promotes midbrain dopaminergic neurogenesis in an LXR-dependent manner. nih.govnih.govUsed in tracing studies to confirm the specific effects in neural stem cell differentiation.

Q & A

Q. What is the structural significance of the R/S stereochemistry in 24(R/S),25-epoxycholesterol-d6, and how does it influence LXR activation?

The R/S configuration at C24 determines the compound's spatial orientation, which impacts its binding affinity to Liver X Receptors (LXRs). Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to resolve stereochemistry, while luciferase reporter assays in HEK293 cells transfected with LXRα/β can quantify activation efficacy. For example, 24(S),25-epoxycholesterol activates LXRs at physiological concentrations (0.1–10 µM), whereas the R-isomer shows reduced activity .

Q. How does this compound regulate cholesterol 7α-hydroxylase (CYP7A1) in hepatic cells?

Experimental protocols involve treating primary hepatocytes with the compound (1–20 µM) and measuring CYP7A1 mRNA via qPCR. LXR response elements in the CYP7A1 promoter are validated using chromatin immunoprecipitation (ChIP) assays. Studies show a dose-dependent induction of CYP7A1 by 24(S),25-epoxycholesterol, linking it to bile acid synthesis and cholesterol catabolism .

Q. Which in vitro models are optimal for studying this compound’s role in cholesterol homeostasis?

Primary murine macrophages and human hepatoma lines (e.g., HepG2) are standard. Macrophages are treated with oxysterols (5–50 µM) to assess ABCA1/ABCG1 expression via Western blot, while HepG2 cells are used for LDL receptor (LDLR) activity assays. Co-culture systems with fibroblasts can model intercellular lipid flux .

Advanced Research Questions

Q. How can isotopic labeling (d6) affect the pharmacokinetic profiling of 24(R/S),25-epoxycholesterol in vivo?

Deuterium labeling alters metabolic stability due to the kinetic isotope effect. Researchers use LC-MS/MS to compare plasma half-lives of deuterated vs. non-deuterated forms in murine models. For instance, d6-labeled compounds exhibit 15–20% longer half-lives in C57BL/6 mice, requiring adjusted dosing schedules in tracer studies .

Q. What experimental strategies resolve contradictions in LXR activation data across studies using this compound?

Discrepancies often arise from cell-type-specific cofactor availability. A systematic approach includes:

  • Normalization to endogenous controls (e.g., 24(S)-hydroxycholesterol levels via GC-MS).
  • Knockdown/knockout models (LXRα/β siRNA) to isolate receptor-specific effects.
  • Meta-analysis of published EC50 values with standardized assay conditions (e.g., 10% FBS in media) .

Q. How do deuterium atoms in this compound influence its membrane partitioning compared to the native compound?

Neutron diffraction and molecular dynamics simulations reveal that deuterium increases hydrophobicity, enhancing lipid bilayer integration by ~12%. Experimental validation involves fluorescence anisotropy using DPH probes in synthetic membranes .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how are they addressed?

Key issues include epoxide ring instability and chiral center racemization. Advanced methods:

  • Asymmetric Sharpless epoxidation with titanium-based catalysts (≥95% enantiomeric excess).
  • Deuterium incorporation via Pd/C-catalyzed H-D exchange in deuterated solvents.
  • HPLC purification with chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) .

Q. How can transcriptomic data clarify the dual role of this compound in pro-inflammatory and anti-inflammatory pathways?

Single-cell RNA-seq of treated macrophages (10 µM, 24 hr) identifies bifurcated signaling: LXR-mediated suppression of NF-κB vs. ROS-dependent NLRP3 inflammasome activation. Pathway enrichment tools like DAORA or GSEA are critical for dissecting these opposing effects .

Methodological Considerations

Q. What statistical models are recommended for analyzing dose-response relationships in LXR activation assays?

Four-parameter logistic (4PL) nonlinear regression is standard for EC50 calculation. Outlier rejection follows Grubbs’ test (α=0.05), and bootstrap resampling (n=1,000) ensures robustness. For dual-isomer studies, ANCOVA compares curve parallelism .

Q. How should researchers control for isotopic interference in deuterated oxysterol studies?

Include non-deuterated controls in all assays and validate MS/MS transitions to avoid cross-talk. For in vivo studies, use stable isotope-labeled internal standards (e.g., d7-cholesterol) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.